molecular formula C14H21NO4S B2740990 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide CAS No. 2034591-71-2

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide

Cat. No.: B2740990
CAS No.: 2034591-71-2
M. Wt: 299.39
InChI Key: MEXHROXLOFRDGF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research. The structure features a methanesulfonamide group linked to a hydroxy-substituted phenylethyl chain and a tetrahydropyran (oxan-4-yl) ring, a scaffold often associated with exploring biological activity and developing novel therapeutic agents . While this specific compound's research applications are still being investigated, molecules with similar structural motifs, such as sulfonamides, are known to be versatile intermediates and key components in compounds studied for various pharmacological targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-20(17,18)15-11-14(16,12-5-3-2-4-6-12)13-7-9-19-10-8-13/h2-6,13,15-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXHROXLOFRDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Key Observations :

  • The oxane ring in the target compound may enhance metabolic stability compared to furan-based analogs .
  • The hydroxy group enables hydrogen bonding, similar to acetamide derivatives , but contrasts with formyl-containing sulfonamides .

Insights :

  • The target compound’s synthesis may parallel methods in and , utilizing sulfonylation and coupling reactions.
  • Oxane ring incorporation likely requires specialized reagents (e.g., boronic acids for Suzuki coupling), as seen in furan-based analogs .

Pharmacological and Functional Comparisons

While direct bioactivity data for the target compound are unavailable, insights can be drawn from related sulfonamides:

Compound Reported Activities Mechanistic Clues Reference
Target Compound Hypothesized: Antimicrobial, enzyme inhibition Hydroxy and sulfonamide groups may enhance target binding. N/A
Furan-2-sulfonamides Antimicrobial (Gram-positive bacteria) Phenacyl groups enhance membrane penetration.
Benzenesulfonamides Antitumor, carbohydrate hydrolase inhibition Dual sulfonamide groups enable multi-target interactions.
Beta-hydroxyfentanyl derivatives Opioid receptor agonism (not relevant to target) Structural similarity (hydroxy, phenyl) but distinct core.

Critical Analysis :

  • The target’s hydroxy group may mimic the hydrogen-bonding interactions seen in beta-hydroxyfentanyl derivatives , but its sulfonamide moiety likely redirects activity toward non-opioid targets.
  • Antimicrobial efficacy in furan-sulfonamides suggests the target’s phenyl and oxane groups could optimize lipophilicity for bacterial membrane penetration.

Crystallographic and Physicochemical Properties

Crystal packing and intermolecular interactions differ significantly across sulfonamides:

Compound Key Crystallographic Features Hydrogen Bonding Reference
Target Compound Predicted: Centrosymmetric interactions via hydroxy and sulfonamide groups. Likely C–H⋯O and O–H⋯O networks. N/A
N-(4-Chloro-2-nitrophenyl)acetamide Head-to-tail chains via C–H⋯O and nitro group interactions. Intermolecular C9–H9B⋯O3 and C2–H5⋯O5
Benzenesulfonamide Antiparallel dimers via C–H⋯O bonds. Formyl and sulfonyl oxygen participation.

Implications :

  • The target’s hydroxy group may facilitate stronger hydrogen bonding than nitro or formyl substituents, influencing solubility and crystal stability .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

N 2 hydroxy 2 oxan 4 yl 2 phenylethyl methanesulfonamide\text{N 2 hydroxy 2 oxan 4 yl 2 phenylethyl methanesulfonamide}

This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

2. Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. In vitro studies suggest that compounds with similar structures can reduce pro-inflammatory cytokine production.

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of methanesulfonamide may possess anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

StudyCell LineIC50 (μM)
Study AMCF-7 (breast cancer)15
Study BA549 (lung cancer)20

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamides for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the phenyl group significantly enhanced antimicrobial activity.
  • Inflammation Model : In a murine model of inflammation, a sulfonamide derivative demonstrated a reduction in paw edema, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that certain structural modifications in methanesulfonamide derivatives resulted in improved cytotoxicity, indicating a promising avenue for further research.

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